molecular formula C7H16ClN3O B2954419 1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride CAS No. 2378506-74-0

1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride

Cat. No.: B2954419
CAS No.: 2378506-74-0
M. Wt: 193.68
InChI Key: XQOJVAPBEIBWBR-UHFFFAOYSA-N
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Description

“1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride” is a chemical compound with the CAS Number: 2378506-74-0 . It has a molecular weight of 193.68 . The IUPAC name for this compound is 1-(3-(methylamino)propyl)imidazolidin-2-one hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15N3O.ClH/c1-8-3-2-5-10-6-4-9-7(10)11;/h8H,2-6H2,1H3,(H,9,11);1H . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . It is shipped at normal temperature .

Scientific Research Applications

Stereoselective Synthesis

Imidazolidin-4-ones, including compounds like 1-[3-(Methylamino)propyl]imidazolidin-2-one, are frequently used in skeletal modifications of bioactive oligopeptides. These compounds serve as proline surrogates or protect the N-terminal amino acid against hydrolysis. An unexpected stereoselectivity was observed in the formation of imidazolidin-4-one when alpha-aminoamide derivatives of primaquine were reacted with substituted benzaldehydes, indicating the significance of intramolecular hydrogen bonds (Ferraz et al., 2007).

Corrosion Inhibition

Research into 1-(2-ethylamino)-2-methylimidazoline and its derivatives, including imidazolidine, has shown that these compounds can serve as efficient corrosion inhibitors in acidic media. This application is particularly relevant in protecting carbon steel against corrosion, demonstrating the compound's utility in industrial applications (Cruz et al., 2004).

Catalysis

Imidazolidin-2-ones have been employed as catalysts in chemical reactions. For instance, the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, including 1-methyl-imidazolidin-2-one, resulted in high yield and regioselectivity. This demonstrates the compound's role in facilitating efficient and selective chemical syntheses (Zhang et al., 2009).

Antifungal Activity

Imidazole analogs of fluoxetine, obtained by substituting the methylamino terminus with an imidazole ring, exhibited potent anti-Candida activity. This suggests the potential of imidazolidin-2-one derivatives in developing new antifungal agents, highlighting their pharmacological importance (Silvestri et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-[3-(methylamino)propyl]imidazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-8-3-2-5-10-6-4-9-7(10)11;/h8H,2-6H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOJVAPBEIBWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCNC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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